Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Nucleophilic substitution Alkylation kinetics Leaving-group ability

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9) is a heterobifunctional benzimidazole building block featuring a Boc-protected imidazole nitrogen and a reactive 4-bromomethyl substituent on the fused benzene ring. With a molecular formula of C13H15BrN2O2 and a molecular weight of 311.17 g/mol, this compound is supplied at ≥97% purity by multiple vendors, supported by batch-specific analytical documentation including HPLC, NMR, and LC-MS.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 132873-77-9
Cat. No. B153344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS132873-77-9
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr
InChIInChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3
InChIKeyRJQPRKXEVWZMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9) — A Boc-Protected, Regiospecific Benzimidazole Scaffold for Targeted Degrader Synthesis


tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9) is a heterobifunctional benzimidazole building block featuring a Boc-protected imidazole nitrogen and a reactive 4-bromomethyl substituent on the fused benzene ring . With a molecular formula of C13H15BrN2O2 and a molecular weight of 311.17 g/mol, this compound is supplied at ≥97% purity by multiple vendors, supported by batch-specific analytical documentation including HPLC, NMR, and LC-MS . Its regiospecific 4-substitution pattern and orthogonal protecting group strategy distinguish it from 2-substituted, 5/6-substituted, and non-Boc analogs, enabling precise incorporation into bifunctional degraders and kinase-targeted libraries without uncontrolled cross-reactivity at the imidazole N–H position [1].

Why Generic Benzimidazole Building Blocks Cannot Replace tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate in Multi-Step Synthetic Sequences


The combination of a Boc-protected N-1 position and a bromomethyl group at the 4-position of the benzimidazole core creates an orthogonal reactivity profile that generic, unprotected, or differently substituted analogs cannot replicate [1]. In a representative synthetic protocol, the Boc group preserves the imidazole N–H from alkylation during bromination of the 4-hydroxymethyl precursor using PBr₃, enabling a clean two-step sequence from the alcohol intermediate to the bromomethyl product with controlled regiochemistry . Analogs such as 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6) shift the electrophilic center to the 2-position, altering the trajectory of any attached ligand and disrupting structure-based design assumptions in kinase inhibitor and PROTAC linker optimization . Swapping to a 4-chloromethyl analog introduces lower electrophilicity, requiring harsher alkylation conditions and often yielding incomplete conversion in N-alkylation or Suzuki–Miyaura coupling steps where the bromomethyl group provides quantitatively higher reactivity [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Relative to Closest Analogs


4-Bromomethyl Substituent Provides a 10³–10⁴ Fold Reactivity Advantage Over 4-Chloromethyl in Nucleophilic Substitution

The bromomethyl group at the 4-position of the benzimidazole core exhibits quantitatively superior electrophilicity compared to the chloromethyl analog. The bromide leaving group is a better leaving group than chloride by a factor of approximately 10³ to 10⁴ in SN2-type alkylation reactions, as established by physical organic chemistry leaving-group ability scales [1]. This reactivity differential translates directly into faster reaction kinetics, lower required temperatures, and higher isolated yields for heteroatom alkylation and cross-coupling reactions where the 4-chloromethyl-substituted benzimidazole (tert-butyl 4-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate) often yields incomplete conversion under identical conditions .

Nucleophilic substitution Alkylation kinetics Leaving-group ability

Boc Protection at N-1 Enables Orthogonal Deprotection With Quantitative Conversion for Fused Heterocycle Construction

The Boc group at N-1 of the benzimidazole ring provides acid-labile protection that can be removed quantitatively under mild conditions (TFA or HCl/dioxane) without affecting the 4-bromomethyl substituent. In a published methodology for fused benzimidazole–imidazole scaffolds, a Boc-protected benzimidazole intermediate analogous to the target compound underwent deprotection followed by in situ cyclization, affording the fused heterocycle in high yield [1]. By contrast, the unprotected analog 4-(bromomethyl)-1H-benzo[d]imidazole (no Boc) is prone to competing N-alkylation at the imidazole N–H during bromomethyl-based coupling reactions, leading to undesired dimerization, polymerization, or regioisomeric mixtures that reduce the yield of the desired mono-alkylated product .

Orthogonal protecting group Boc deprotection Fused benzimidazole-imidazole

Regiospecific 4-Substitution Avoids Steric Hindrance Penalty Observed With 2-Substituted Benzimidazole Warheads in PROTAC Degrader Design

In the design of PROTAC degraders, the steric profile of the target-binding warhead is critical: bulky substituents at the 2-position of benzimidazole can create steric clashes within the binding pocket that prevent ternary complex formation. Veliparib, a 2-substituted benzimidazole PARP inhibitor, exhibits the lowest PARP-trapping effect among clinical PARP inhibitors yet cannot serve as a PROTAC warhead because of strong steric hindrance at the 2-position [1]. The target compound's bromomethyl group at the 4-position places the linker attachment point on the benzene ring rather than at the sterically sensitive 2-position, preserving the binding trajectory and enabling linker conjugation without disrupting target engagement .

PROTAC PARP1 degrader Steric hindrance Benzimidazole warhead

Validated Purity Specifications With Batch-Level HPLC and NMR Documentation Support Reproducible Library Synthesis

Multiple commercial suppliers provide this compound at standardized purity levels of ≥97% (and up to 98% NLT specification), with accompanying batch-level analytical documentation including HPLC chromatograms, NMR spectra (¹H NMR: DMSO-d₆ δ 1.69 (s, 9H), 4.95 (s, 2H), 7.38 (m, 2H), 7.94 (d, 1H), 8.49 (s, 1H)), and LC-MS data (retention time tR = 1.70 min, [M+H]⁺ = 310.9–312.9) . This level of characterization exceeds the typical 95% purity offered for the closely related 4-(chloromethyl) analog and for simpler bromomethyl benzimidazoles lacking the Boc group .

Quality control HPLC purity NMR characterization Batch consistency

The Bromomethyl Group Serves as a Versatile Handle for Suzuki–Miyaura and Sonogashira Cross-Coupling, Enabling Direct C–C Bond Formation at the Benzimidazole 4-Position

Benzimidazole scaffolds bearing reactive halomethyl substituents have been demonstrated to participate efficiently in palladium-catalyzed cross-coupling reactions. In Suzuki–Miyaura coupling studies, benzimidazole substrates with aryl bromide functionality produced coupling products in nearly quantitative yields under microwave-enhanced conditions [1]. While this literature does not test the exact target compound, the 4-bromomethyl substituent is a benzylic bromide capable of oxidative addition to Pd(0), enabling direct Suzuki or Sonogashira coupling at the 4-position without requiring a separate aryl halide handle . The chloromethyl analog exhibits significantly slower oxidative addition kinetics, consistent with the established relative reactivity of C–Br versus C–Cl bonds toward Pd(0) [2].

Suzuki-Miyaura coupling Sonogashira coupling C–C bond formation Benzimidazole functionalization

Procurement-Relevant Application Scenarios for tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Where Comparator Selection Directly Impacts Project Outcome


PROTAC Degrader Linker Attachment via the 4-Bromomethyl Handle Without Steric Penalty at the Target-Binding Interface

In PROTAC degrader design, the 4-bromomethyl group provides a linker conjugation site on the solvent-exposed face of the benzimidazole warhead, while the 2-position and imidazole core remain unobstructed to preserve high-affinity target binding . This regiochemical arrangement is critical because 2-substituted benzimidazoles like Veliparib incur steric hindrance that precludes effective ternary complex formation with the E3 ligase, as demonstrated in recent PARP1 degrader studies [1]. Synthesis teams should specify the 4-bromomethyl Boc-protected analog rather than the 2-(chloromethyl) isomer (CAS 163798-87-6) to maintain PROTAC-competent warhead geometry.

Fused Heterocycle Library Construction Requiring Sequential Deprotection and Cyclization

When synthesizing fused benzimidazole–imidazole libraries for kinase inhibitor screening, the Boc group at N-1 enables a controlled deprotection–cyclization sequence [2]. The published methodology requires an acid-labile protecting group at the imidazole nitrogen to prevent premature cyclization or intermolecular oligomerization during the bromomethyl alkylation step. Substituting the Boc-protected scaffold with a non-protected analog introduces competing N-alkylation pathways that generate complex mixtures and reduce the yield of the desired fused heterocycle . Procurement protocols should exclude unprotected bromomethyl benzimidazoles for this application.

Parallel Medicinal Chemistry SAR Campaigns Demanding Batch-to-Batch Reproducibility

For structure–activity relationship (SAR) studies requiring consistent reaction outcomes across multiple compound libraries, the ≥97% purity specification with batch-level HPLC and NMR documentation provides quality assurance that lower-purity (95%) analogs do not offer. Utilization of this well-characterized building block reduces the incidence of failed coupling reactions attributable to unidentified impurities, thereby lowering the effective cost per successful library member and improving the statistical reliability of biological assay data .

One-Step C–C Bond Diversification at the Benzimidazole 4-Position via Suzuki–Miyaura Cross-Coupling

The 4-bromomethyl group serves as an electrophilic partner for Pd(0)-catalyzed Suzuki–Miyaura coupling with arylboronic acids, enabling direct arylation at the benzimidazole 4-position . This approach bypasses the need for a separate aryl bromide handle and is supported by literature demonstrating nearly quantitative coupling yields for structurally related benzimidazole bromides under microwave-enhanced conditions [3]. The chloromethyl analog is markedly less reactive toward oxidative addition, requiring higher catalyst loadings and longer reaction times [4]. Teams optimizing synthetic routes should select the bromomethyl derivative to achieve faster reaction kinetics and higher throughput.

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.